

# A Comprehensive Review of Toxicological Data for 2-Hydroxy-5-methylpyrazine

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methylpyrazine

Cat. No.: B048312

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Disclaimer: Direct toxicological data for **2-Hydroxy-5-methylpyrazine** is not readily available in published literature. This document provides a comprehensive review based on the principle of read-across from structurally similar pyrazine derivatives. This approach is a scientifically accepted method for assessing the safety of flavoring substances when data on the specific substance is limited. The information presented herein is intended for researchers, scientists, and drug development professionals.

## Introduction

**2-Hydroxy-5-methylpyrazine** is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are widely found in nature and are significant contributors to the aroma and flavor of many cooked and roasted foods. Due to their organoleptic properties, numerous pyrazine derivatives are used as flavoring agents in the food industry. The safety of these substances is of paramount importance, and their toxicological profiles are evaluated by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).

This technical guide summarizes the available toxicological data for pyrazines structurally related to **2-Hydroxy-5-methylpyrazine** to provide a scientifically grounded safety assessment. The review covers repeated dose toxicity and genotoxicity, with detailed experimental protocols and a proposed metabolic pathway.

## Toxicological Data (Read-Across Approach)

The toxicological data presented below is primarily based on studies conducted on 2-ethyl-3,(5 or 6)-dimethylpyrazine and other alkylated pyrazines, which are considered appropriate surrogates for **2-Hydroxy-5-methylpyrazine** due to their structural similarity and predicted shared metabolic pathways.

## Repeated Dose Oral Toxicity

A key study for assessing the subchronic oral toxicity of pyrazine derivatives is a 90-day feeding study in rats conducted with 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Table 1: Summary of 90-Day Repeated Dose Oral Toxicity Study on a Structurally Related Pyrazine

Test Substance	Species	Duration	NOAEL (No-Observed-Adverse-Effect Level)	Reference
2-ethyl-3,(5 or 6)-dimethylpyrazine	Rat	90 days	12.5 mg/kg bw/day	Oser, 1969a (as cited in Burdock, 2008)[1][2]

## Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations or chromosomal damage. Data for structurally similar pyrazines from bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests are summarized below.

Table 2: Summary of Genotoxicity Data for Structurally Related Pyrazines

Assay	Test Substance/ Group	Test System	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Pyrazine derivatives	Salmonella typhimurium strains	With and without	Non-mutagenic	Ishidate et al., 1984[3][4][5][6][7]
In Vitro Chromosome Aberration Test	Pyrazine derivatives	Chinese Hamster Lung (CHL) cells	With and without	Some clastogenic potential noted for certain pyrazines at high concentrations	Ishidate et al., 1984[3][4][5][6][7]
General Toxicity Screening	Various pyrazine derivatives	Rats	Not applicable	No toxic effects at levels several hundred times probable human intake	Posternak et al., 1975[8][9]

It is important to note that while some in vitro clastogenic activity has been observed for some pyrazines at high, cytotoxic concentrations, the overall weight of evidence from in vivo studies and their long history of safe use in food suggests a lack of genotoxic concern at current intake levels.[1]

## Experimental Protocols

The following sections describe the detailed methodologies for the key types of toxicological studies cited, based on established OECD guidelines that are standard practice in the field.

## 90-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 408)

This study is designed to characterize the potential adverse effects of a substance following prolonged and repeated oral exposure.

- **Test System:** Albino rats, typically of the Sprague-Dawley or Wistar strain, are used. Animals are young and healthy, and are acclimated to laboratory conditions before the study begins.
- **Group Size:** A minimum of 10 male and 10 female animals are used for each dose group and the control group.
- **Dose Administration:** The test substance is administered orally, typically mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels (low, mid, and high) and a concurrent control group (receiving the vehicle only) are used. The highest dose is selected to induce some toxic effects but not mortality.
- **Duration:** The study duration is 90 days.
- **Observations:**
  - **Clinical Signs:** Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
  - **Body Weight and Food/Water Consumption:** Body weight and food consumption are recorded weekly. Water consumption is also monitored.
  - **Ophthalmological Examination:** Eyes are examined before the start of the study and at termination.
  - **Hematology and Clinical Biochemistry:** Blood samples are collected at termination for analysis of hematological parameters (e.g., hemoglobin, hematocrit, red and white blood cell counts) and clinical biochemistry parameters (e.g., electrolytes, liver enzymes, kidney function tests).

- Urinalysis: Urine is collected at termination for analysis of parameters such as volume, specific gravity, pH, protein, and glucose.
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
  - Organ Weights: The weights of major organs (e.g., liver, kidneys, brain, spleen, heart, adrenal glands, gonads) are recorded.
  - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Tissues from the lower dose groups may also be examined if treatment-related effects are observed in the high-dose group.

## Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

- Test System: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).
- Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254). This is to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.
- Procedure:
  - Plate Incorporation Method: The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.

- Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- Dose Levels: At least five different analyzable concentrations of the test substance are used, with appropriate vehicle and positive controls.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

## In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)

This in vitro assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes, are used.
- Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.
- Procedure:
  - Cell cultures are exposed to the test substance at several concentrations for a defined period.
  - Following exposure, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
  - The cells are then harvested, fixed, and stained.

- **Dose Levels:** At least three analyzable concentrations of the test substance are tested, along with vehicle and positive controls. The highest concentration should induce some level of cytotoxicity.
- **Analysis:** Metaphase cells are examined microscopically for chromosomal aberrations, including both structural (e.g., breaks, gaps, deletions, exchanges) and numerical aberrations. A sufficient number of metaphase spreads (typically 100-200 per concentration) are scored.
- **Evaluation:** A test substance is considered to cause chromosome aberrations if it produces a concentration-dependent increase in the number of cells with aberrations or a reproducible and significant positive response at one or more concentrations.

## Metabolism and Signaling Pathways

The metabolism of pyrazines generally proceeds through oxidation of the alkyl side chains and/or hydroxylation of the pyrazine ring, followed by conjugation and excretion.<sup>[10][11]</sup> The primary enzyme system involved in the initial oxidative metabolism is the cytochrome P450 (CYP) family of enzymes in the liver.

For **2-Hydroxy-5-methylpyrazine**, the metabolic pathway is predicted to involve the following steps:

- **Phase I Metabolism:** The methyl group at the 5-position is susceptible to oxidation by CYP enzymes to form a primary alcohol, which can be further oxidized to a carboxylic acid. The existing hydroxyl group at the 2-position may also influence the metabolic profile.
- **Phase II Metabolism:** The hydroxyl group on the pyrazine ring and any newly formed hydroxyl or carboxyl groups can undergo conjugation reactions with glucuronic acid or sulfate to form more water-soluble metabolites.
- **Excretion:** The resulting water-soluble conjugates are then readily excreted in the urine.

## Proposed Metabolic Pathway for 2-Hydroxy-5-methylpyrazine

Caption: Proposed metabolic pathway of **2-Hydroxy-5-methylpyrazine**.

# Generalized Experimental Workflow for Toxicological Assessment

Caption: Generalized workflow for the toxicological assessment of a flavoring agent.

## Conclusion

Based on a read-across approach from structurally similar pyrazine derivatives, **2-Hydroxy-5-methylpyrazine** is not expected to pose a significant toxicological risk at the low levels of exposure typical for a flavoring agent. The available data on related pyrazines from repeated dose toxicity studies indicate a high NOAEL, and the weight of evidence from genotoxicity studies suggests a lack of mutagenic or clastogenic potential under in vivo conditions. The predicted metabolic pathway involves efficient detoxification through oxidation and conjugation, leading to the formation of water-soluble metabolites that are readily excreted. This comprehensive review provides a robust framework for the safety assessment of **2-Hydroxy-5-methylpyrazine** for its intended use in food and other applications. Further studies on the specific compound could provide more definitive data but are likely to confirm the low toxicity profile of this class of compounds.

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